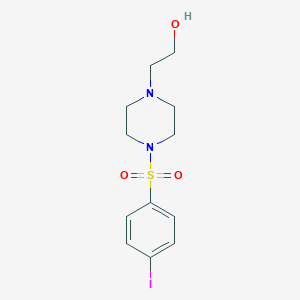![molecular formula C25H29Br2ClN4 B182791 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 69258-56-6](/img/structure/B182791.png)
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, also known as AG-1478, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are used to treat various types of cancer.
Mechanism Of Action
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine acts as a competitive inhibitor of the ATP binding site on the EGFR, preventing the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This inhibition leads to a decrease in cell growth and an increase in apoptosis, ultimately leading to the death of cancer cells.
Biochemical And Physiological Effects
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR activity, it has also been shown to inhibit the activity of other tyrosine kinases, including c-Src and c-Abl. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its specificity for EGFR and other tyrosine kinases, making it a useful tool for studying the role of these proteins in cancer biology. However, one limitation of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. Another area of interest is the use of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, further studies are needed to better understand the mechanisms of action of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine and its potential use in the treatment of various types of cancer.
Synthesis Methods
The synthesis of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves several steps, including the reaction of 7-chloro-4-quinazolinylamine with 2,4-dibromostyrene, followed by the addition of diethylbromomalonate and subsequent deprotection of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancer. Inhibition of EGFR activity can lead to a reduction in cell proliferation and an increase in apoptosis, making 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine a promising candidate for cancer therapy.
properties
CAS RN |
69258-56-6 |
|---|---|
Product Name |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
Molecular Formula |
C25H29Br2ClN4 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H29Br2ClN4/c1-4-32(5-2)14-6-7-17(3)29-25-21-12-11-20(28)16-23(21)30-24(31-25)13-9-18-8-10-19(26)15-22(18)27/h8-13,15-17H,4-7,14H2,1-3H3,(H,29,30,31)/b13-9+ |
InChI Key |
TVHDODZRGVWAPS-UKTHLTGXSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
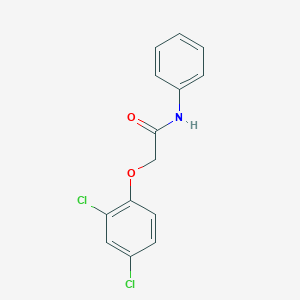
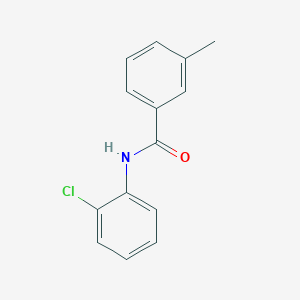
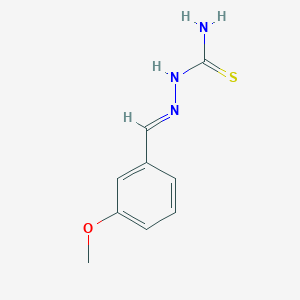
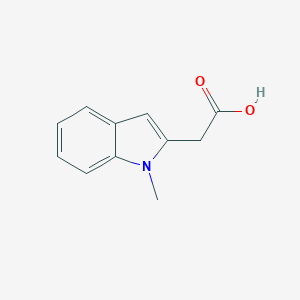
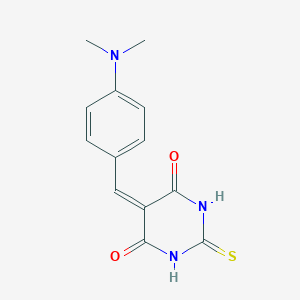
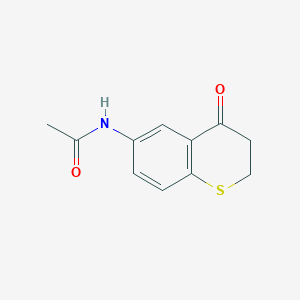
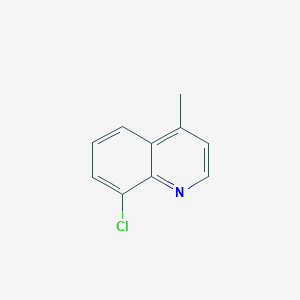
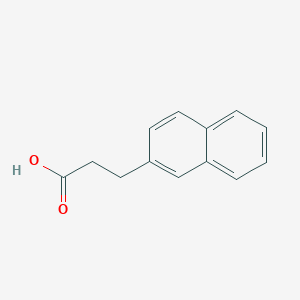
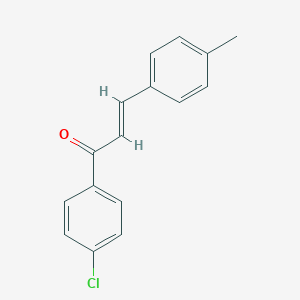
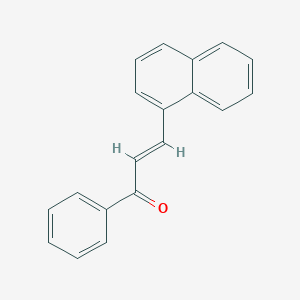
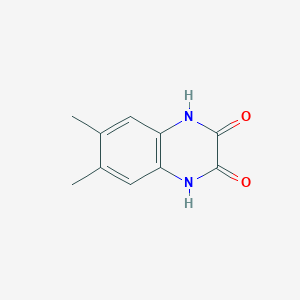
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
